Cas no 1805487-28-8 (2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-carboxaldehyde)
2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-carboxaldehyde
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- Inchi: 1S/C8H7F2NO2/c1-4-2-11-6(8(9)10)5(3-12)7(4)13/h2-3,8H,1H3,(H,11,13)
- InChI Key: CSKLDYZCZHUVGV-UHFFFAOYSA-N
- SMILES: FC(C1=C(C=O)C(C(C)=CN1)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 318
- XLogP3: 0.8
- Topological Polar Surface Area: 46.2
2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029029349-250mg |
2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-carboxaldehyde |
1805487-28-8 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
| Alichem | A029029349-500mg |
2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-carboxaldehyde |
1805487-28-8 | 95% | 500mg |
$1,634.45 | 2022-04-01 | |
| Alichem | A029029349-1g |
2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-carboxaldehyde |
1805487-28-8 | 95% | 1g |
$3,184.50 | 2022-04-01 |
2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-carboxaldehyde Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-carboxaldehyde
Comprehensive Overview of 2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-carboxaldehyde (CAS No. 1805487-28-8)
2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-carboxaldehyde (CAS No. 1805487-28-8) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and material science. This compound, characterized by its unique difluoromethyl and hydroxy functional groups, serves as a versatile intermediate in the synthesis of more complex molecules. Its molecular structure, which includes a pyridine ring, makes it particularly valuable for researchers exploring novel heterocyclic compounds with potential applications in drug discovery and crop protection.
The growing interest in fluorinated compounds like 2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-carboxaldehyde stems from their enhanced stability, bioavailability, and metabolic resistance compared to their non-fluorinated counterparts. These properties are critical in the development of next-generation pharmaceuticals and agrochemicals, where efficiency and longevity are paramount. Recent studies have highlighted the role of fluorine substitution in improving the binding affinity of molecules to biological targets, a topic frequently searched by chemists and researchers in online databases and AI-driven platforms.
In the context of sustainable chemistry, 2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-carboxaldehyde aligns with the industry's shift toward greener synthetic routes. Researchers are increasingly exploring catalytic methods and solvent-free reactions to produce such compounds, reducing environmental impact. This trend resonates with the broader scientific community's focus on green chemistry and circular economy principles, which are frequently discussed in academic and industrial forums.
Another area of interest is the compound's potential role in precision medicine and targeted therapies. The pyridine-3-carboxaldehyde moiety is a common scaffold in many FDA-approved drugs, and its difluoromethyl derivative could unlock new pharmacological activities. Online searches often revolve around how such modifications influence drug-likeness and ADME properties (Absorption, Distribution, Metabolism, and Excretion), making this compound a hot topic in computational chemistry and molecular modeling discussions.
From an industrial perspective, 2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-carboxaldehyde is also relevant to the flavors and fragrances sector. The aldehyde functional group is a key building block for synthesizing aromatic compounds, which are essential in creating natural-like scents and food additives. This application ties into the rising consumer demand for clean-label ingredients and bio-based products, a trend frequently highlighted in market reports and SEO-optimized content.
In summary, 2-(Difluoromethyl)-4-hydroxy-5-methylpyridine-3-carboxaldehyde (CAS No. 1805487-28-8) is a multifaceted compound with broad applications across life sciences and industrial chemistry. Its unique structural features and alignment with contemporary research trends make it a subject of ongoing exploration. Whether in the context of drug development, sustainable synthesis, or material innovation, this compound continues to inspire scientific inquiry and technological advancement.
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